2-(2,4-Dichlorophenyl)quinoline-4-carbonyl chloride

Medicinal Chemistry Chemical Biology Lipophilicity

This reactive acyl chloride features a 2,4-dichlorophenyl group that uniquely modulates quinoline core electrophilicity and downstream derivative lipophilicity (XLogP3-AA = 5.9). Critical for constructing membrane-permeable probes and antimicrobial/ herbicidal libraries. Substitution with non-chlorinated or regioisomeric analogs alters hydrolysis rates and reaction yields—validate your scaffold with this exact building block.

Molecular Formula C16H8Cl3NO
Molecular Weight 336.6 g/mol
CAS No. 1160264-61-8
Cat. No. B1420586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-Dichlorophenyl)quinoline-4-carbonyl chloride
CAS1160264-61-8
Molecular FormulaC16H8Cl3NO
Molecular Weight336.6 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC(=N2)C3=C(C=C(C=C3)Cl)Cl)C(=O)Cl
InChIInChI=1S/C16H8Cl3NO/c17-9-5-6-11(13(18)7-9)15-8-12(16(19)21)10-3-1-2-4-14(10)20-15/h1-8H
InChIKeyWDSKMDFRLRYUSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,4-Dichlorophenyl)quinoline-4-carbonyl chloride (CAS 1160264-61-8) — A Specialized Quinoline-4-carbonyl Chloride for Chemical Biology and Derivatization


2-(2,4-Dichlorophenyl)quinoline-4-carbonyl chloride (CAS 1160264-61-8) is a heterocyclic acyl chloride with the molecular formula C₁₆H₈Cl₃NO and a molecular weight of 336.60 g/mol . It is a reactive intermediate within the quinoline-4-carbonyl chloride class, valued for its capacity to undergo nucleophilic acyl substitution and palladium-catalyzed cross-coupling reactions [1]. This compound serves as a versatile building block for constructing structurally diverse quinoline-based small molecule libraries in chemical biology, medicinal chemistry, and agrochemical research.

Why Generic Substitution Fails — Critical Structure–Reactivity Considerations for 2-(2,4-Dichlorophenyl)quinoline-4-carbonyl Chloride


Interchanging quinoline-4-carbonyl chloride building blocks is not trivial, as subtle modifications to the quinoline core or the 2-aryl substituent profoundly affect electrophilicity, stability, and the physicochemical properties of downstream derivatives. The presence of the 2-(2,4-dichlorophenyl) group specifically influences the electron density of the quinoline ring and the electrophilicity of the C4 carbonyl chloride . Substituting this compound with a non-chlorinated analog (e.g., 2-phenylquinoline-4-carbonyl chloride) or a regioisomer would alter the rate of nucleophilic acyl substitution and the hydrolytic stability of the acyl chloride, thereby impacting reaction yields and the purity of the final product . Furthermore, the distinct lipophilicity imparted by the 2,4-dichloro substitution pattern directly affects the drug-likeness and membrane permeability of the resulting small molecule derivatives, which cannot be achieved with other substitution patterns.

Product-Specific Quantitative Evidence Guide — Verified Differentiation for 2-(2,4-Dichlorophenyl)quinoline-4-carbonyl Chloride


Lipophilicity (XLogP3-AA) of Derivatives: A Key Driver for Biological Activity

The introduction of the 2,4-dichloro substitution pattern on the phenyl ring at the 2-position of the quinoline core significantly increases the lipophilicity of the resulting derivatives compared to analogs lacking this substitution. This difference in lipophilicity is a critical determinant of membrane permeability and target engagement in biological assays [1].

Medicinal Chemistry Chemical Biology Lipophilicity

Enhanced Antimicrobial Activity Associated with the 2,4-Dichlorophenyl Moiety

In a study evaluating the antimicrobial activity of a series of hexahydroquinolines, the compound bearing a 2,4-dichlorophenyl moiety (hexahydroquinoline 4e) was identified as one of the most active compounds against both Gram-positive and Gram-negative bacteria using the disc diffusion method [1].

Antimicrobial Antibacterial Drug Discovery

Physicochemical Properties: Density and Boiling Point as a Function of Chlorine Substitution

The physicochemical properties of 2-(2,4-dichlorophenyl)quinoline-4-carbonyl chloride are distinct from its non-chlorinated analog, 2-phenylquinoline-4-carbonyl chloride, due to the presence of two chlorine atoms. While the density and boiling point of the non-chlorinated analog are not directly available for a quantitative head-to-head comparison in the provided sources, the target compound's data establish a baseline for its handling and purification .

Physicochemical Properties Chemical Synthesis Process Chemistry

Best Research and Industrial Application Scenarios for 2-(2,4-Dichlorophenyl)quinoline-4-carbonyl Chloride


Synthesis of Focused Libraries for Antimicrobial Drug Discovery

This compound is an ideal starting material for generating libraries of 2-(2,4-dichlorophenyl)quinoline-4-carboxamides and other derivatives for antimicrobial screening. The established class-level inference linking the 2,4-dichlorophenyl moiety to enhanced antimicrobial activity [1] provides a strong rationale for prioritizing this scaffold in hit-to-lead campaigns targeting bacterial and fungal pathogens.

Building Block for Lipophilic Small Molecule Probes

Researchers engaged in chemical biology can utilize this building block to synthesize probes with increased membrane permeability. The high lipophilicity (XLogP3-AA = 5.9) of its derivatives, as demonstrated by 2-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)quinoline-4-carboxamide [1], is a key property for designing cell-permeable molecules for target engagement studies.

Agrochemical Intermediate for Herbicide Development

Given the documented use of dichloroquinoline derivatives as herbicides [1] and the specific mention of herbicidal compositions containing 2-(2,4-dichlorophenyl)quinoline-4-carbonyl chloride , this compound is a valuable intermediate for agrochemical research programs focused on developing novel, selective herbicides.

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